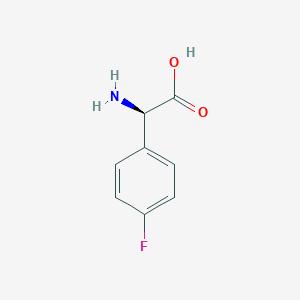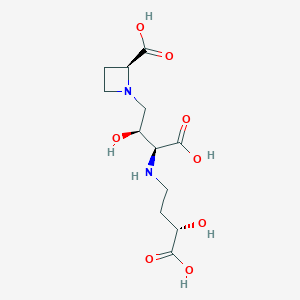
Glycin, L-Lysylglycyl-L-α-Glutamyl-L-Lysyl-L-Valyl-L-α-Aspartyl-L-Leucyl-L-Asparaginyl-L-Threonyl-L-Lysyl-L-Arginyl-L-Threonyl-L-Lysyl-L-Lysyl-L-Seryl-L-Glutaminyl-L-Histidyl-L-Threonyl-L-Seryl-L-α-Glutamyl-
Übersicht
Beschreibung
Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl-, also known as Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl-, is a useful research compound. Its molecular formula is C98H171N33O35 and its molecular weight is 2371.6 g/mol. The purity is usually 95%.
The exact mass of the compound Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vakzentwicklung: Multi-Epitop-Vakzin-Konstrukt
Forscher haben In-silico-Tools eingesetzt, um einen Multi-Epitop-Vakzin gegen TSST-1 zu entwickeln. Durch die Vorhersage von antigenen Epitopen des TSST-1-Proteins zielen sie darauf ab, einen Vakzin zu entwickeln, der das Toxin neutralisieren und durch Staphylococcus aureus verursachte Krankheiten verhindern könnte .
Immunologie: Serum-Antikörper-Spiegel
Studien haben untersucht, wie sich die Exposition gegenüber TSST-1 auf die Serum-Antikörper-Spiegel auswirkt. Diese Forschung ist entscheidend für das Verständnis von Immunreaktionen auf S. aureus-Infektionen und könnte zu besseren Diagnose- und Behandlungsstrategien führen .
Toxikologie: Neutralisierende Antikörper
Die Forschung konzentrierte sich auf die Induktion hochtitriger, anhaltender neutralisierender Antikörper gegen TSST-1. Diese Antikörper könnten einen langfristigen Schutz vor toxischem Schocksyndrom und septischem Schock bieten, die durch S. aureus-Exotoxine .
Sicherheits- und Gesundheitsvorschriften
Aufgrund seiner potenziellen Gefahren ist Tsst-1 (58-78) strengstens für die wissenschaftliche Forschung reguliert, wobei Sicherheitsmaßnahmen wie das Tragen von Schutzkleidung im Labor und die Vermeidung der Verwendung in Nicht-Laborumgebungen betont werden .
Wirkmechanismus
Target of Action
Tsst-1 (58-78), also known as Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl-, is a superantigen that primarily targets T cells and antigen-presenting cells (APCs) in the immune system . It interacts with the β-chain of the T-cell receptor (TCR) and the α-chain of the major histocompatibility complex (MHC) class II .
Mode of Action
Tsst-1 (58-78) interrupts the immune response against the pathogen via the antigen-independent activation of T cells and APCs . The simultaneous interaction of Tsst-1 (58-78) with the β-chain of the TCR and the α-chain of the MHC class II triggers a cascade of signaling pathways, leading to the hyperactivation of T cells and APCs and the release of large quantities of cytokines .
Biochemical Pathways
The interaction of Tsst-1 (58-78) with TCR and MHC class II triggers a cascade of signaling pathways, leading to the hyperactivation of T cells and APCs . This results in the release of large quantities of cytokines, causing a cytokine storm . This nonspecific and excessive T cell activation can result in a wide range of diseases, ranging from multi-organ failure in toxic shock syndrome to autoimmune diseases .
Pharmacokinetics
It is known that the toxin is produced at the local site of an infection, and then enters the bloodstream .
Result of Action
The result of Tsst-1 (58-78)'s action is the massive and unregulated stimulation of the immune system . This leads to a cytokine storm, which can cause multi-organ failure in toxic shock syndrome and contribute to autoimmune diseases .
Action Environment
The action of Tsst-1 (58-78) can be influenced by environmental factors. For example, the production of Tsst-1 (58-78) by Staphylococcus aureus is tightly controlled by regulators responding to the environment . Additionally, the vaginal microbiota can alter environmental cues and affect Tsst-1 (58-78) production .
Biochemische Analyse
Biochemical Properties
Tsst-1 (58-78) interacts with various enzymes, proteins, and other biomolecules. It has been found to have a significant role in the antigen-independent activation of T cells and antigen-presenting cells (APCs) . The simultaneous interaction of Tsst-1 (58-78) with the β-chain of the T-cell receptor (TCR) and the α-chain of the major histocompatibility complex (MHC) class II triggers a cascade of signaling pathways .
Cellular Effects
Tsst-1 (58-78) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Tsst-1 (58-78) promotes the in vitro proliferation of human peripheral blood mononuclear cells (PBMC) in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of Tsst-1 (58-78) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The superantigenic activity of Tsst-1 (58-78) is essential to stimulate the systemic inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tsst-1 (58-78) change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Tsst-1 (58-78) vary with different dosages in animal models. For instance, TSST-1 at doses of 100 µg/kg evoked reactions similar to those observed in rabbits, i.e., hyperthermia, diarrhea, apathy, conjunctival hyperemia, and various changes indicating toxic damage of different organs, but it was never lethal at this dose .
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H171N33O35/c1-47(2)37-62(122-89(158)65(40-73(144)145)125-94(163)75(48(3)4)128-86(155)57(23-12-17-35-103)116-84(153)60(27-30-72(142)143)114-70(139)42-111-79(148)53(104)19-8-13-31-99)88(157)124-64(39-69(106)138)91(160)131-77(50(6)135)96(165)121-56(22-11-16-34-102)82(151)117-58(24-18-36-110-98(107)108)87(156)129-76(49(5)134)95(164)120-55(21-10-15-33-101)81(150)115-54(20-9-14-32-100)83(152)126-66(44-132)92(161)119-61(25-28-68(105)137)85(154)123-63(38-52-41-109-46-113-52)90(159)130-78(51(7)136)97(166)127-67(45-133)93(162)118-59(26-29-71(140)141)80(149)112-43-74(146)147/h41,46-51,53-67,75-78,132-136H,8-40,42-45,99-104H2,1-7H3,(H2,105,137)(H2,106,138)(H,109,113)(H,111,148)(H,112,149)(H,114,139)(H,115,150)(H,116,153)(H,117,151)(H,118,162)(H,119,161)(H,120,164)(H,121,165)(H,122,158)(H,123,154)(H,124,157)(H,125,163)(H,126,152)(H,127,166)(H,128,155)(H,129,156)(H,130,159)(H,131,160)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H4,107,108,110)/t49-,50-,51-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,75+,76+,77+,78+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUGAEZRAILLIQ-MQLQSYESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H171N33O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2371.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137593-46-5 | |
| Record name | Toxic shock syndrome toxin-1 (58-78) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137593465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 137593-46-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the TSST-1(58-78) peptide interact with immune cells and what are the downstream effects?
A1: Research indicates that the TSST-1(58-78) peptide primarily interacts with immune cells bearing MHC class II molecules on their surface [, ]. This interaction has been shown to stimulate the proliferation of human T cells in vitro [, ]. Specifically, the peptide appears to activate T cells through two distinct pathways:
- MHC Class II-Dependent Pathway: TSST-1(58-78) binds to MHC class II molecules, similar to the action of the full TSST-1 toxin. This binding triggers a signaling cascade that leads to T cell activation and proliferation [].
- MHC-Unrestricted Xenostimulatory Pathway: TSST-1(58-78) can also activate T cells from different species (xenostimulation), even in the absence of MHC matching []. This suggests the peptide may interact with other cell surface receptors or utilize a yet to be fully characterized mechanism.
Q2: What is the significance of the TSST-1(58-78) peptide in understanding the activity of the full TSST-1 toxin?
A2: The ability of the TSST-1(58-78) peptide to elicit similar immune responses as the full TSST-1 toxin, such as T cell proliferation and TNF release [, ], suggests that this specific region of the toxin plays a critical role in its biological activity. The peptide likely encompasses a key binding site or structural motif that mediates interactions with immune cells. Studying TSST-1(58-78) provides valuable insights into:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















